molecular formula C7H8N4O B15072129 6,8-Dimethyl-1H-purin-2(3H)-one

6,8-Dimethyl-1H-purin-2(3H)-one

Cat. No.: B15072129
M. Wt: 164.16 g/mol
InChI Key: RSFAWEORRXJPGQ-UHFFFAOYSA-N
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Description

6,8-Dimethyl-1H-purin-2(3H)-one is a purine derivative with a molecular formula of C7H8N4O. This compound is part of the purine family, which is a group of heterocyclic aromatic organic compounds. Purines are significant in biochemistry, particularly in the structure of DNA and RNA, where they form the building blocks of the genetic code.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethyl-1H-purin-2(3H)-one typically involves the alkylation of purine derivatives. One common method includes the reaction of 6-methylpurine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethyl-1H-purin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions, often in the presence of catalysts or under acidic/basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted purine derivatives.

Scientific Research Applications

6,8-Dimethyl-1H-purin-2(3H)-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex purine derivatives.

    Biology: Studies on purine metabolism and its role in cellular processes often involve this compound.

    Medicine: Research into potential therapeutic agents for diseases such as cancer and viral infections includes investigations of purine derivatives.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6,8-Dimethyl-1H-purin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. It can inhibit or activate these enzymes, leading to changes in cellular processes. The pathways involved include nucleotide synthesis and degradation, which are crucial for DNA and RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Guanine: Another purine base present in DNA and RNA.

    Caffeine: A stimulant that is also a purine derivative.

Uniqueness

6,8-Dimethyl-1H-purin-2(3H)-one is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This methylation can influence its reactivity and interactions with biological molecules, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

6,8-dimethyl-1,7-dihydropurin-2-one

InChI

InChI=1S/C7H8N4O/c1-3-5-6(10-4(2)9-5)11-7(12)8-3/h1-2H3,(H2,8,9,10,11,12)

InChI Key

RSFAWEORRXJPGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=O)N1)N=C(N2)C

Origin of Product

United States

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